molecular formula C25H22N4O6 B11653360 N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide

Cat. No.: B11653360
M. Wt: 474.5 g/mol
InChI Key: RSWXNAGRFYTXKA-UHFFFAOYSA-N
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Description

N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is a complex organic compound characterized by its unique structural features. This compound contains a dinitrophenyl group, a tetrahydroquinoline moiety, and a phenylacetamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Introduction of the Dinitrophenyl Group: The dinitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a dinitrobenzene derivative.

    Acylation Reaction: The final step involves the acylation of the tetrahydroquinoline derivative with phenylacetyl chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s dinitrophenyl group can be used in immunological studies as a hapten to create antibodies. The tetrahydroquinoline moiety is also of interest due to its presence in many bioactive natural products.

Medicine

In medicine, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. The structural complexity of the molecule allows for interactions with various biological targets.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism by which N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The dinitrophenyl group could form covalent bonds with nucleophilic sites on proteins, while the tetrahydroquinoline moiety might intercalate into DNA or interact with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.

    N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

The uniqueness of N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the dinitrophenyl and tetrahydroquinoline moieties makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C25H22N4O6

Molecular Weight

474.5 g/mol

IUPAC Name

N-[1-(3,5-dinitrobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H22N4O6/c1-16-12-24(27(17(2)30)19-8-4-3-5-9-19)22-10-6-7-11-23(22)26(16)25(31)18-13-20(28(32)33)15-21(14-18)29(34)35/h3-11,13-16,24H,12H2,1-2H3

InChI Key

RSWXNAGRFYTXKA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])N(C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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